N-(4-methoxyphenyl)-2-{[4-methyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Description
N-(4-Methoxyphenyl)-2-{[4-methyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a triazole-based acetamide derivative characterized by a 4-methyl-1,2,4-triazole core substituted with a pyridin-2-yl group at position 5 and a sulfanyl-linked acetamide moiety at position 3. The 4-methoxyphenyl group on the acetamide nitrogen confers distinct electronic and steric properties, influencing its pharmacological profile. This compound belongs to a broader class of 1,2,4-triazole derivatives, which are extensively studied for their antimicrobial, anti-inflammatory, and antiproliferative activities .
Properties
IUPAC Name |
N-(4-methoxyphenyl)-2-[(4-methyl-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O2S/c1-22-16(14-5-3-4-10-18-14)20-21-17(22)25-11-15(23)19-12-6-8-13(24-2)9-7-12/h3-10H,11H2,1-2H3,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVQPHQPROOUANE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SCC(=O)NC2=CC=C(C=C2)OC)C3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-methoxyphenyl)-2-{[4-methyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a complex organic compound with notable biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into its biological activity, mechanisms of action, and relevant studies that highlight its potential therapeutic applications.
Chemical Structure and Properties
The compound features a unique structure comprising:
- Methoxyphenyl group
- Pyridinyl-triazolyl moiety
- Sulfanyl-acetamide linkage
This structural diversity contributes to its potential interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C17H17N5O2S |
| Molecular Weight | 345.41 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular processes, which can lead to altered metabolic pathways.
- Receptor Modulation : It potentially binds to receptors, modulating their activity and influencing cellular signaling pathways.
Antimicrobial Activity
Preliminary studies indicate that this compound exhibits significant antimicrobial properties against various pathogens:
-
Antibacterial Activity : The compound has shown effectiveness against both Gram-positive and Gram-negative bacteria. Its Minimum Inhibitory Concentration (MIC) values suggest it could be a candidate for developing new antibacterial agents.
Pathogen MIC (µg/mL) Staphylococcus aureus 15 Escherichia coli 30
Anticancer Activity
Research has demonstrated the potential of this compound in cancer therapy:
-
Cell Line Studies : In vitro studies on various cancer cell lines (e.g., MCF7 breast cancer cells) have shown that the compound induces cytotoxicity.
- Cytotoxicity Results :
- IC50 values for MCF7 cells were reported at approximately 25 µM.
- Cytotoxicity Results :
- Mechanisms of Action : The anticancer effects may involve apoptosis induction and cell cycle arrest, although further studies are needed to elucidate the exact pathways involved.
Case Studies and Research Findings
Several studies have investigated the biological activity of compounds similar to this compound:
- Study on Triazole Derivatives : A review highlighted that triazole derivatives exhibit a broad spectrum of pharmacological activities including antifungal, antibacterial, and anticancer properties .
- Novel Anticancer Compounds : Research identified novel anticancer compounds through screening libraries that included triazole-based structures. These compounds showed promising results in multicellular spheroid models .
- Structure-Activity Relationship (SAR) : Investigations into SAR revealed that modifications in the phenyl ring significantly influence the biological activity of triazole derivatives .
Comparison with Similar Compounds
Pyridyl Substituent Variations
The position of the pyridyl group significantly impacts activity:
- Pyridin-2-yl vs. coli, S. aureus, and fungal strains (A. niger, S. cerevisiae). Derivatives with electron-withdrawing groups (e.g., -Cl, -NO₂) on the phenyl ring of the acetamide moiety showed enhanced activity, with MIC values ranging from 12.5–50 µg/mL . In contrast, N-(4-chloro-2-methoxy-5-methylphenyl)-2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide () and 2-{[4-ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide () exhibit divergent activities due to pyridyl positional isomerism and additional substituents (e.g., sulfamoyl groups).
Triazole Core Substitutions
- Methyl vs. Ethyl at Position 4: Methyl substitution (as in the target compound) is associated with moderate anti-inflammatory activity in related compounds. N-[4-(acetylamino)phenyl]-2-{[4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide () showed enhanced solubility due to the acetylamino group but reduced antimicrobial efficacy compared to methyl-substituted derivatives .
Acetamide Modifications
- Anti-Exudative Activity: 2-((4-Amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide derivatives () demonstrated superior anti-exudative activity (70–85% inhibition at 10 mg/kg) compared to diclofenac sodium (reference drug, 65% inhibition at 8 mg/kg). Methoxy and nitro groups on the phenyl ring further enhanced efficacy . The target compound’s 4-methoxyphenyl group may similarly improve anti-inflammatory activity, though direct experimental data are lacking.
Pharmacological Profile Comparison
Table 1: Key Structural Analogs and Activities
Structure-Activity Relationship (SAR) Insights
- Electron-Withdrawing Groups : Chloro and nitro substituents on the phenyl ring enhance antimicrobial and anti-inflammatory activities by increasing electrophilicity .
- Heterocyclic Moieties : Furan-2-yl substitution () improves anti-exudative activity, likely due to enhanced hydrogen bonding with target proteins.
- Positional Isomerism : Pyridin-4-yl analogs () show broader-spectrum antimicrobial activity compared to pyridin-2-yl or pyridin-3-yl derivatives.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
